3-Benzoylhex-3-ene-2,5-dione

Description

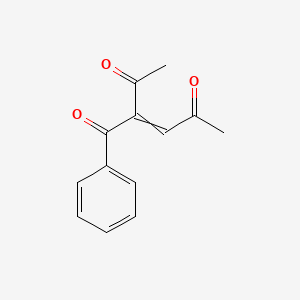

3-Benzoylhex-3-ene-2,5-dione is a linear α,β-unsaturated diketone characterized by a six-carbon backbone with conjugated ketone groups at positions 2 and 5, a double bond at position 3, and a benzoyl substituent at position 3.

Properties

CAS No. |

60975-12-4 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

3-benzoylhex-3-ene-2,5-dione |

InChI |

InChI=1S/C13H12O3/c1-9(14)8-12(10(2)15)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

NRNGHUMWQKADKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C(=O)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylhex-3-ene-2,5-dione typically involves the reaction of benzoyl chloride with hex-3-ene-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzoylhex-3-ene-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzoylhexene-dione derivatives.

Scientific Research Applications

3-Benzoylhex-3-ene-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Benzoylhex-3-ene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Diketopiperazine Derivatives (Cyclic Diketones)

Examples: Albonoursin, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione .

- Structural Differences :

- Diketopiperazines are cyclic six-membered rings (piperazine) with two ketone groups, whereas 3-Benzoylhex-3-ene-2,5-dione is a linear compound.

- The benzylidene substituent in diketopiperazines contrasts with the benzoyl group in the target compound.

- Bioactivity: Diketopiperazines exhibit antiviral activity against H1N1 (e.g., albonoursin: IC₅₀ = 6.8 ± 1.5 μM) due to interactions with viral proteins . The cyclic structure of diketopiperazines may confer metabolic stability compared to linear analogs.

Curcumin and Analogs (Linear Heptadiene-diones)

Examples : Curcumin, TMC (1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione) .

- Structural Differences :

- Curcumin has a seven-carbon heptadiene chain with β-diketone and methoxyphenyl groups, while this compound has a shorter hexene chain and a benzoyl substituent.

- The β-diketone in curcumin is prone to degradation, whereas the conjugated ene-dione in the target compound may offer improved stability.

- Bioactivity: Curcumin inhibits DNMT1 and M.SssI methyltransferases, with the β-diketone identified as a critical pharmacophore . Modifications in curcumin analogs (e.g., TMC, DMCHC) enhance metabolic stability by blocking phenolic and methylene groups—a feature absent in this compound .

Comparative Data Table

Key Research Findings and Implications

Structural Stability :

- The conjugated ene-dione system in this compound may offer greater stability than curcumin’s β-diketone, which undergoes rapid degradation . However, without metabolic blocking groups (e.g., methyl or cyclohexyl in TMC/DMCHC), the compound may still face bioavailability challenges.

Bioactivity Potential: The benzoyl group could enhance lipophilicity, improving membrane permeability compared to diketopiperazines and curcuminoids. This property might be advantageous for central nervous system targeting or antimicrobial applications.

Synthetic vs. Natural Origin :

- Unlike marine-derived diketopiperazines or plant-based curcumin, this compound’s synthetic origin (inferred) allows for scalable production and structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.